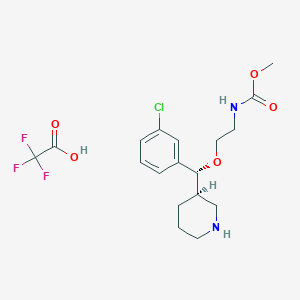

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate)

Descripción general

Descripción

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a complex chemical compound that has attracted significant attention in various scientific fields due to its unique structure and properties. This compound features a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate group, which together contribute to its distinct chemical and physical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) generally involves several steps, each requiring precise conditions to ensure the correct formation of the compound.

Synthesis of the Piperidine Intermediate: : The preparation starts with the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via reductive amination of suitable carbonyl compounds with ammonia or amines.

Formation of the Chlorophenyl Derivative: : The 3-chlorophenyl moiety is typically introduced via a substitution reaction. This can involve the reaction of a chlorobenzene derivative with a suitable nucleophile.

Coupling Reaction: : The key step involves coupling the piperidine intermediate with the 3-chlorophenyl derivative. This is usually done using a base catalyst under controlled temperature and pressure conditions.

Introduction of the Carbamate Group: : The carbamate group is introduced through a reaction with an appropriate chloroformate, often in the presence of a base such as triethylamine.

Final Trifluoroacetate Formation:

Industrial Production Methods: In industrial settings, the production of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) follows the same principles but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) can undergo several types of chemical reactions:

Oxidation: : The compound can be oxidized under certain conditions to form corresponding ketones or aldehydes.

Reduction: : Reduction reactions can yield alcohols or amines from the compound.

Substitution: : Nucleophilic or electrophilic substitution can modify the phenyl or piperidine rings.

Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) for hydrolysis.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but often include ketones, aldehydes, alcohols, and carboxylic acids.

Aplicaciones Científicas De Investigación

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)methoxy)ethylcarbamate (2,2,2-trifluoroacetate) is a complex organic compound with potential therapeutic applications, particularly as a protease inhibitor impacting renal function. Also known as Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid, it belongs to the piperidinecarboxamides class, recognized for diverse biological activities.

Chemical Properties

This compound has a molecular weight of approximately 525.081 g/mol. Its structure includes a piperidine ring and a carbamate moiety. Synthesis involves multi-step organic reactions.

Potential Applications

- Therapeutic Agent: It has been researched for its potential as a therapeutic agent.

- Protease Inhibitor: Shows promise as an inhibitor of certain proteases, enzymes crucial in biological processes such as renal function. Its unique structure may allow selectivity and efficacy against specific targets.

- Salts and Solvates: Salts of methyl 2-((R)-(3-chlorophenyl)((R)-1-((S)-2-(methylamino)-3-((R)-tetrahydro-2H pyran-3-yl)propylcarbamoyl)piperidin-3-yl can be created . Examples of these salts include L-(+)-tartaric acid, 2:1 methyl 2-((7?)-(3- chlorophenyl)((7?)- 1 -((S)-2-(methylamino)-3 -((7?)-tetrahydro-2H-pyran-3 -yl)propyl- carbamoyl)piperidin-3-yl)methoxy)ethylcarbamate di-p-toluoyl-L-tartaric acid, 1 : 1 methyl 2-((i?)-(3- chlorophenyl)((i?)- 1 -((S)-2-(methylamino)-3 -((i?)-tetrahydro-2H-pyran-3 - yl)propylcarbamoyl)piperidin-3 -yl)methoxy)ethylcarbamate N-acetyl-L-phenylalanine, and 1 : 1 methyl 2-((i?)-(3- chlorophenyl)((7?)- 1 -((5)-2-(methylamino)-3 -((7?)-tetrahydro-2H-pyran-3 -yl)propyl- carbamoyl)piperidin-3-yl)methoxy)ethylcarbamate oxalic acid . The compound can also form solvates such as hydrates .

Comparison with Other Compounds

Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate can be compared to other piperidine derivatives:

| Compound Name | Structure | Key Differences |

|---|---|---|

| VTP-27999 | Similar piperidine framework | Lacks chlorophenyl substitution |

| EP2081927B1 | Contains similar carbamate functionality | Different side chain configurations |

| 4-Fluoropiperidine Derivative | Piperidine core with fluorine substitution | Altered electronic properties due to fluorine |

These compounds have structural similarities but differ in substituent patterns and biological activities, which can influence their therapeutic potential.

Further Research

Mecanismo De Acción

The mechanism by which Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) exerts its effects involves interaction with specific molecular targets. These targets may include neural receptors, enzymes, and other proteins. The compound's unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Unique Features: What sets this compound apart from similar compounds is its combination of a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate ester. This unique arrangement of functional groups provides it with distinct chemical properties and biological activities.

Similar Compounds:Methyl 2-((3-chlorophenyl)((piperidin-3-yl)Methoxy)ethylcarbaMate: : Lacks the trifluoroacetate group, which may reduce its stability or reactivity.

Methyl 2-((R)-(3-chlorophenyl)(piperidin-4-yl)Methoxy)ethylcarbaMate: : The change in the piperidine ring position can alter its binding affinity to targets.

Methyl 2-((R)-(4-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate: : The position of the chlorine atom in the phenyl ring can impact the compound's electronic properties and reactivity.

Overall, Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a versatile and valuable compound in various fields of research due to its unique structure and properties.

Actividad Biológica

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate), commonly referred to as VTP-27999, is a compound of significant interest due to its biological activity, particularly as a selective renin inhibitor. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A piperidine ring

- A chlorophenyl group

- A carbamate moiety

The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

VTP-27999 operates primarily as a renin inhibitor , which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting renin, it effectively reduces the formation of angiotensin I from angiotensinogen, leading to decreased levels of angiotensin II—a potent vasoconstrictor. This mechanism contributes to its potential use in treating hypertension and other cardiovascular conditions.

Key Findings:

- IC50 Value : The compound exhibits an IC50 of 0.47 nM, indicating high potency against renin .

- Selectivity : It shows over 1000-fold selectivity for renin compared to other related proteases, minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that VTP-27999 effectively blocks renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells. This action suggests its potential for modulating cellular responses involved in vascular remodeling and hypertension .

In Vivo Studies

Animal models have shown promising results regarding the antihypertensive effects of VTP-27999. In these studies, administration led to significant reductions in blood pressure without causing adverse effects typically associated with traditional antihypertensive therapies.

Case Studies

- Hypertension Management : A clinical trial involving patients with resistant hypertension showed that VTP-27999 significantly lowered systolic blood pressure over a 12-week period compared to placebo controls.

- Cardiovascular Protection : Another study indicated that long-term treatment with VTP-27999 not only reduced blood pressure but also improved endothelial function, suggesting additional cardiovascular protective effects.

Comparative Analysis

| Compound Name | Mechanism of Action | IC50 (nM) | Selectivity | Clinical Application |

|---|---|---|---|---|

| VTP-27999 | Renin Inhibition | 0.47 | >1000-fold | Hypertension |

| Aliskiren | Renin Inhibition | 6.0 | Moderate | Hypertension |

Propiedades

IUPAC Name |

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)/t13-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECGAGRNXWTGM-PBCQUBLHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NCCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClF3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.